molecular formula C20H26ClN3O4S B11506365 1-(Adamantan-1-YL)-4-(2-chloro-5-nitrobenzenesulfonyl)piperazine

1-(Adamantan-1-YL)-4-(2-chloro-5-nitrobenzenesulfonyl)piperazine

Cat. No.: B11506365
M. Wt: 440.0 g/mol
InChI Key: QVRGDWSAAYRQOJ-UHFFFAOYSA-N
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Description

1-(Adamantan-1-YL)-4-(2-chloro-5-nitrobenzenesulfonyl)piperazine is a complex organic compound that combines the structural features of adamantane, piperazine, and a chloronitrobenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Adamantan-1-YL)-4-(2-chloro-5-nitrobenzenesulfonyl)piperazine typically involves multiple steps:

    Formation of Adamantane Derivative: Adamantane is first functionalized to introduce a reactive group, such as a halide or hydroxyl group.

    Piperazine Derivatization: Piperazine is then reacted with the functionalized adamantane derivative under suitable conditions, often involving a base to facilitate nucleophilic substitution.

    Sulfonylation: The final step involves the introduction of the 2-chloro-5-nitrobenzenesulfonyl group. This is typically achieved by reacting the intermediate with 2-chloro-5-nitrobenzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Adamantan-1-YL)-4-(2-chloro-5-nitrobenzenesulfonyl)piperazine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.

    Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.

    Oxidation: The adamantane moiety can be oxidized to introduce hydroxyl or carbonyl groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or thiols in polar aprotic solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or other substituted derivatives.

    Reduction Products: Amino derivatives of the original compound.

    Oxidation Products: Hydroxylated or carbonylated adamantane derivatives.

Scientific Research Applications

1-(Adamantan-1-YL)-4-(2-chloro-5-nitrobenzenesulfonyl)piperazine has several applications in scientific research:

    Medicinal Chemistry: Potential use as a scaffold for drug development, particularly in designing inhibitors for enzymes or receptors.

    Materials Science: Utilized in the synthesis of novel polymers or as a building block for advanced materials with unique properties.

    Biological Studies: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential therapeutic effects.

Mechanism of Action

The mechanism by which 1-(Adamantan-1-YL)-4-(2-chloro-5-nitrobenzenesulfonyl)piperazine exerts its effects depends on its specific application:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, potentially inhibiting their activity or altering their function.

    Pathways Involved: The compound could modulate signaling pathways, influence gene expression, or affect cellular processes such as apoptosis or proliferation.

Comparison with Similar Compounds

    1-(Adamantan-1-YL)-4-(benzenesulfonyl)piperazine: Lacks the chloro and nitro groups, potentially altering its reactivity and biological activity.

    1-(Adamantan-1-YL)-4-(2-chlorobenzenesulfonyl)piperazine: Similar but without the nitro group, which may affect its chemical properties and applications.

Uniqueness: 1-(Adamantan-1-YL)-4-(2-chloro-5-nitrobenzenesulfonyl)piperazine is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of the adamantane moiety provides rigidity and hydrophobicity, while the piperazine ring offers flexibility and potential for hydrogen bonding. The chloronitrobenzenesulfonyl group introduces additional sites for chemical modification and interaction with biological targets.

This compound’s distinct structure makes it a valuable candidate for further research and development in various scientific fields.

Properties

Molecular Formula

C20H26ClN3O4S

Molecular Weight

440.0 g/mol

IUPAC Name

1-(1-adamantyl)-4-(2-chloro-5-nitrophenyl)sulfonylpiperazine

InChI

InChI=1S/C20H26ClN3O4S/c21-18-2-1-17(24(25)26)10-19(18)29(27,28)23-5-3-22(4-6-23)20-11-14-7-15(12-20)9-16(8-14)13-20/h1-2,10,14-16H,3-9,11-13H2

InChI Key

QVRGDWSAAYRQOJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C23CC4CC(C2)CC(C4)C3)S(=O)(=O)C5=C(C=CC(=C5)[N+](=O)[O-])Cl

Origin of Product

United States

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